molecular formula C16H14N6O3 B2471245 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide CAS No. 1428375-46-5

4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide

Cat. No.: B2471245
CAS No.: 1428375-46-5
M. Wt: 338.327
InChI Key: WWJMDYMVHGAEFV-UHFFFAOYSA-N
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Description

4-(2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide is a synthetic chemical compound designed for pharmaceutical and biological research. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: a pyrazole ring and a pyridazine core. The pyrazole moiety is a well-documented heterocycle with a significant pharmacological profile, frequently explored for its potential in developing anti-inflammatory and anticancer agents . Numerous pyrazole-containing molecules, such as celecoxib (a selective COX-2 inhibitor) and crizotinib (an anticancer drug), are already in clinical use, underscoring the therapeutic relevance of this structural feature . Concurrently, the pyridazine ring system is recognized as a key scaffold in drug discovery. Substituted pyridazine derivatives have been investigated as agonists for various receptors and are the subject of active research for treating conditions such as spinal muscular atrophy, indicating the versatility of this heterocycle in designing bioactive molecules . The integration of these two fragments via a linker in this compound makes it a compelling candidate for research in drug discovery programs. Potential applications for this compound include serving as a building block in medicinal chemistry, a core structure for the synthesis of novel chemical libraries, or a lead compound for investigating new mechanisms of action in oncology and inflammation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[[2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c17-16(24)11-2-4-12(5-3-11)19-14(23)10-25-15-7-6-13(20-21-15)22-9-1-8-18-22/h1-9H,10H2,(H2,17,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJMDYMVHGAEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. One common method involves the reaction of hydrazine derivatives with diketones to form the pyrazole ring, followed by cyclization with appropriate reagents to form the pyridazine ring . The final step involves the coupling of these intermediates with benzamide derivatives under controlled conditions, often using catalysts and solvents like ethanol or benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazine, diketones, potassium permanganate, sodium borohydride, and various solvents like ethanol and benzene. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound lies in its potential as a kinase inhibitor . Kinases are critical enzymes involved in numerous cellular processes, including signal transduction pathways related to cancer and inflammation. Research indicates that compounds with similar structural features exhibit significant inhibitory activity against various kinases, suggesting a promising avenue for therapeutic development in oncology .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent . Studies have demonstrated that derivatives of pyrazole and pyridazine can selectively inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. For instance, certain analogs have been reported to exhibit IC50 values significantly lower than traditional anti-inflammatory drugs, indicating enhanced potency .

Neuropharmacological Applications

Given the structural complexity of this compound, it is also being investigated for its neuropharmacological properties. The presence of piperazine and pyridazine rings suggests potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide . These compounds have been shown to induce apoptosis in cancer cells through the modulation of kinase signaling pathways, making them candidates for further investigation in cancer therapy .

Case Study 1: COX-II Inhibition

A study focused on a series of pyrazole derivatives demonstrated that compounds structurally related to This compound exhibited selective inhibition of COX-II with minimal ulcerogenic effects. The most potent derivative showed an IC50 value significantly lower than existing COX-II inhibitors like Rofecoxib, suggesting a favorable safety profile alongside efficacy .

Case Study 2: Anticancer Activity

Research published in ACS Omega explored the synthesis and evaluation of pyrazole-based compounds for their anticancer properties. The study found that certain derivatives could effectively inhibit tumor growth in vitro and in vivo models by targeting specific kinase pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous benzamide and pyridazine derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance.

Structural Analogues from Benzimidazole-Acetamide Derivatives

describes N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (compounds 28–32 ), which share the acetamido linkage and heterocyclic substituents but differ in core structure (benzimidazole vs. pyridazine). Key distinctions include:

Parameter 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide Compound 28 Compound 32
Core Structure Pyridazin-3-yl Benzimidazol-2-yl 6-Chloro-1-methyl-benzimidazol-2-yl
Substituent 1H-Pyrazol-1-yl at C6 1H-Pyrazol-3-yl at C2 1H-Pyrazol-3-yl at C2
Linker Oxy-acetamido Acetamido Acetamido
Synthetic Reagents EDCI/HOBt (inferred) EDCI/HOBt in DMF EDCI/HOBt with TEA in DMF
Key Functional Groups Benzamide, pyridazine, pyrazole Benzimidazole, pyrazole Chloro, methyl, benzimidazole, pyrazole
  • Impact of Core Heterocycle: Pyridazine’s electron-deficient nature may enhance metabolic stability compared to benzimidazole, which is prone to oxidative degradation.
  • Substituent Positioning :
    The pyrazole group at C6 in the target compound vs. C2/C5 in analogues alters steric and electronic profiles. For instance, 32 ’s chloro and methyl groups increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, insights can be extrapolated from related studies:

  • Anticancer Potential: Pyridazine derivatives (e.g., pyridazinones) inhibit kinases like BRAF and EGFR, suggesting the target compound’s pyridazine core may confer similar activity. In contrast, benzimidazole analogues (e.g., 28) are reported to target tubulin polymerization .
  • Antimicrobial Activity : Benzimidazole derivatives (e.g., 29–31 ) with triazole/tetrazole substituents show broad-spectrum antimicrobial effects, attributed to metal ion chelation. The target compound’s pyrazole group may lack this chelation capacity but could offer improved selectivity .

Biological Activity

4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H17N5O3C_{16}H_{17}N_{5}O_{3}, with a molecular weight of approximately 341.34 g/mol. The compound features a pyrazole moiety linked to a pyridazine, which is known for its diverse pharmacological properties.

Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways. For instance, they can target BRAF(V600E), a mutation commonly found in melanoma, leading to significant reductions in tumor cell viability . The incorporation of the pyridazine ring enhances this activity, likely due to improved binding affinity to target proteins.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.
  • Antibacterial Properties : Recent studies have highlighted the antibacterial effects of pyrazole derivatives against various pathogens. The mechanism often involves disrupting bacterial cell membranes and inhibiting biofilm formation .

Research Findings and Case Studies

StudyFindings
Xia et al. (2022)Identified significant antitumor activity of pyrazole derivatives with IC50 values around 49.85 μM against A549 lung cancer cells .
Karrouchi et al. (2016)Reported analgesic and antioxidant activities in synthesized pyrazole derivatives, indicating broader therapeutic potential .
PubMed Study (2014)Highlighted the compound's role as a potent P2Y12 receptor antagonist, suggesting cardiovascular applications due to its antiplatelet effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyrazole Ring : Essential for biological activity; modifications can enhance potency.
  • Pyridazine Linkage : Improves solubility and bioavailability.
  • Amide Functionality : Contributes to binding interactions with biological targets.

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